Product packaging for 2-(Naphthalen-2-yl)benzofuran(Cat. No.:CAS No. 26870-25-7)

2-(Naphthalen-2-yl)benzofuran

Cat. No.: B3023369
CAS No.: 26870-25-7
M. Wt: 244.3 g/mol
InChI Key: VFAQWWHSQWREJR-UHFFFAOYSA-N
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Description

Contextualization of Benzofuran (B130515) and Naphthofuran Scaffolds in Organic Chemistry

Benzofuran and naphthofuran scaffolds are fundamental heterocyclic structures in organic chemistry. researchgate.net Benzofuran consists of a furan (B31954) ring fused to a benzene (B151609) ring, while naphthofuran features a furan ring fused to a naphthalene (B1677914) system. researchgate.net These structural motifs are present in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov

The benzofuran ring, in particular, is a prevalent core in many pharmaceuticals and biologically active compounds, demonstrating antifungal, antimicrobial, anticancer, and anti-inflammatory properties. crimsonpublishers.comdivyarasayan.org Naphthofurans, with their extended aromatic system, have also attracted significant attention due to their potential applications in areas such as anticancer drug design and as inhibitors for various enzymes. chemisgroup.usmdpi.com The presence of these scaffolds often imparts desirable electronic and photophysical properties, making them valuable in materials science as well. chemisgroup.us

Significance of the 2-Arylated Benzofuran Motif

The 2-arylated benzofuran motif, where an aryl group is attached at the 2-position of the benzofuran ring, is of particular importance. This structural arrangement is found in numerous compounds with significant pharmacological activities. rsc.org Research has shown that 2-arylbenzofurans can act as antitumor, antiviral, antioxidative, and antifungal agents. rsc.org The nature of the aryl substituent at the 2-position can significantly influence the biological and photophysical properties of the molecule.

The synthesis of 2-arylbenzofurans has been a focus of many research efforts, leading to the development of various synthetic methodologies. rsc.org These methods often involve transition-metal-catalyzed cross-coupling reactions, which allow for the efficient construction of the 2-arylbenzofuran core. rsc.orgthieme-connect.comorganic-chemistry.orga-z.lu The ability to introduce a wide range of aryl groups at the 2-position provides a powerful tool for tuning the properties of these compounds for specific applications.

Scope and Research Trajectories of 2-(Naphthalen-2-yl)benzofuran

The specific compound this compound has been a subject of interest due to its unique combination of the benzofuran and naphthalene moieties. Research on this compound and its derivatives has explored their synthesis, photophysical properties, and potential biological activities.

Synthetic approaches to this compound often utilize palladium-catalyzed reactions to couple a naphthalene-containing building block with a benzofuran precursor. rsc.orgthieme-connect.com Studies have also investigated the photophysical properties of this compound, revealing interesting fluorescence characteristics that could be harnessed in the development of new materials for optoelectronic applications. researchgate.netresearchgate.net While specific biological activities are still being extensively explored, the structural similarity to other biologically active 2-arylbenzofurans suggests that this compound and its derivatives hold promise as potential therapeutic agents. derpharmachemica.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B3023369 2-(Naphthalen-2-yl)benzofuran CAS No. 26870-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQWWHSQWREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Naphthalen 2 Yl Benzofuran and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, nickel, and copper, play a pivotal role in the synthesis of 2-arylbenzofurans. These metals facilitate key bond-forming reactions, enabling the construction of the benzofuran (B130515) ring system through various coupling and cyclization strategies.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis is a cornerstone for the synthesis of 2-arylbenzofurans, with several well-established methods available.

One-pot syntheses involving palladium-catalyzed tandem reactions are particularly efficient. For instance, 2-arylbenzofurans can be synthesized from 2-hydroxyarylacetonitriles and sodium sulfinates. rsc.orgresearchgate.net A proposed mechanism involves a desulfinative addition followed by an intramolecular annulation. rsc.org This method has proven to be scalable, making it a practical approach for generating benzofuran derivatives. rsc.org

Another powerful palladium-catalyzed approach involves the reaction of arylboronic acids with aliphatic nitriles. thieme-connect.comorganic-chemistry.org This method can be extended to a one-step synthesis of 2-arylbenzofurans through a sequential addition and intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and the process tolerates a variety of functional groups. organic-chemistry.org Similarly, potassium aryltrifluoroborates can be used in place of arylboronic acids for the synthesis of 2-arylbenzofurans. organic-chemistry.org

The Suzuki cross-coupling reaction is a versatile tool for creating carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-arylbenzofurans. semanticscholar.org For example, novel benzofuran derivatives with a biaryl moiety have been synthesized via Suzuki coupling reactions in aqueous media. dntb.gov.ua This approach is valuable for constructing complex molecules containing the 2-arylbenzofuran scaffold. semanticscholar.org A palladacycle-catalyzed triple Suzuki coupling strategy has also been developed for synthesizing complex organic light-emitting diode (OLED) emitters, including derivatives of 2-(10-(naphthalen-2-yl)anthracen-9-yl)benzofuran. nih.govacs.org

Palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides another route to 2-arylbenzofurans. mdpi.com This reaction proceeds under mild conditions and tolerates various functional groups. mdpi.com

Intramolecular Heck reactions have also been employed to construct 2-substituted-3-functionalized benzofurans. acs.org Additionally, a palladium-catalyzed α-arylation of aryloxyketones followed by cyclodehydration offers a rapid route to diverse 2,3-disubstituted benzofurans. acs.org

Finally, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can produce benzofuran-fused cyclohexenones. nih.gov Kinetic studies suggest that the C(aryl)-H bond cleavage may be the rate-determining step in this process. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

Starting Materials Reagents and Conditions Product Yield Reference
2-Hydroxyarylacetonitriles, Sodium Sulfinates Pd catalyst 2-Arylbenzofurans Moderate to excellent rsc.org
2-(2-Hydroxyphenyl)acetonitriles, Arylboronic Acids Pd(OAc)₂, 2,2'-bipyridine, TFA, THF 2-Arylbenzofurans Good organic-chemistry.org
2-(4-Bromophenyl)benzofuran, Arylboronic Acid Pd(II) complex, K₂CO₃, EtOH/H₂O 2-Arylbenzo[b]furan derivatives Good to excellent dntb.gov.uamdpi.com
Benzofurans, Triarylantimony Difluorides Pd catalyst 2-Arylbenzofurans - mdpi.com
Aryloxyketones Pd catalyst, then cyclodehydration 2,3-Disubstituted Benzofurans Good to excellent acs.org

Nickel-Catalyzed Intramolecular Cyclization Protocols

Nickel catalysis provides an alternative to palladium for the synthesis of benzofuran derivatives. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for producing these compounds. organic-chemistry.orgthieme-connect.com This approach tolerates a range of functional groups, leading to moderate to good yields of the desired products. thieme.dethieme-connect.com A proposed mechanism involves the reduction of a nickel(II) salt to Ni(0), followed by oxidative addition of the aryl halide to generate a Ni(II) species, which then undergoes cyclization. thieme-connect.com

Furthermore, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using oxygen as the oxidant, has been developed for the synthesis of 3-aryl benzofurans. rsc.orgnih.gov

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

Starting Materials Reagents and Conditions Product Yield Reference
Aryl Halides, Aryl Ketones Ni(dppp)₂Cl₂, ligand, Zn powder, K₂CO₃, MeCN Benzofuran derivatives Moderate to good thieme-connect.comthieme-connect.com
ortho-Alkenyl Phenols Ni(acac)₂, 1,10-phenanthroline, O₂ 3-Aryl Benzofurans Good to very good rsc.orgnih.gov

Copper-Mediated Cyclization Approaches

Copper catalysis offers a cost-effective and efficient means for synthesizing 2-arylbenzofurans. One common strategy is the copper-catalyzed coupling of o-iodophenols with aryl terminal acetylenes. researchgate.netresearchgate.net This reaction proceeds through a domino process involving intermolecular C-C bond formation followed by intramolecular C-O bond formation. researchgate.net This method is advantageous as it does not require expensive additives and is palladium-free. researchgate.net

Another approach involves the copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification of (E)-2-(2-bromophenyl)-3-phenylacrylic acids under microwave conditions. acs.orgnih.gov This one-pot synthesis yields 2-arylbenzofuran-3-carboxylic acids and has been used to synthesize the natural product moracin M. acs.org

Copper catalysis is also effective in the N-arylation of 3-amino-2-aroyl benzofurans using arylboronic acids, providing access to mono- and bi-N-aryl derivatives at room temperature without the need for a base or ligand. nih.govacs.org

Furthermore, copper-mediated intramolecular dehydrogenative C-O coupling of 2-(benzo[b]thiophen-2-yl)phenols has been used to construct benzothieno[3,2-b]benzofurans. rsc.org

Table 3: Copper-Mediated Synthesis of Benzofuran Derivatives

Starting Materials Reagents and Conditions Product Yield Reference
o-Iodophenols, Aryl Acetylenes Cu(I) catalyst 2-Arylbenzo[b]furans Good to excellent researchgate.net
(E)-2-(2-Bromophenyl)-3-phenylacrylic acids Cu(OAc)₂, 1,10-phen, KOH, DMSO/H₂O, microwave 2-Arylbenzofuran-3-carboxylic acids Satisfactory acs.orgnih.gov
3-Amino-2-aroyl Benzofurans, Arylboronic Acids CuCl₂ N-Aryl aminobenzofurans - nih.govacs.org
2-(Benzo[b]thiophen-2-yl)phenols Cu catalyst Benzothieno[3,2-b]benzofurans Up to 91% rsc.org

Metal-Free Cyclization and Annulation Reactions

While transition metals are widely used, metal-free synthetic routes to 2-arylbenzofurans have also been developed, offering alternative and often more environmentally benign approaches.

Hypervalent Iodine Reagent-Mediated Oxidative Cyclization

Hypervalent iodine reagents are effective mediators for the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans and 2-arylnaphthofurans. organic-chemistry.orgmdpi.comorganic-chemistry.org Using a stoichiometric amount of (diacetoxyiodo)benzene (B116549) in acetonitrile, the desired products can be obtained in good yields. organic-chemistry.orgorganic-chemistry.org A catalytic version of this reaction has also been reported, using 10 mol% of (diacetoxyiodo)benzene in the presence of m-chloroperbenzoic acid, which provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgmdpi.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org

These reagents have also been utilized in oxidative [3+2] cycloadditions of phenols and styrenes to produce 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net

Table 4: Hypervalent Iodine-Mediated Synthesis of 2-Arylbenzofurans

Starting Materials Reagents and Conditions Product Yield Reference
o-Hydroxystilbenes (Diacetoxyiodo)benzene, acetonitrile 2-Arylbenzofurans/2-Arylnaphthofurans Good organic-chemistry.orgorganic-chemistry.org
o-Hydroxystilbenes 10 mol% (Diacetoxyiodo)benzene, m-chloroperbenzoic acid 2-Arylbenzofurans Good to excellent organic-chemistry.orgmdpi.com

Acid-Promoted Cyclodehydration of Precursors

Acid-promoted cyclodehydration provides a direct method for the synthesis of 2-arylbenzofurans from suitable precursors. One such method involves the cyclodehydration of 2-methoxydeoxybenzoins with 48% hydrobromic acid, which yields 2-arylbenzofurans in high yields (87-100%). researchgate.netmdpi.com The 2-methoxydeoxybenzoin precursors can be obtained from 2-methoxychalcone epoxides in a one-pot reaction catalyzed by BF₃·Et₂O. researchgate.netmdpi.com

Another acid-promoted strategy involves the titanium tetrachloride-promoted reaction of phenols and α-haloketones, which combines a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration to form a variety of benzofurans. dntb.gov.ua

Table 5: Acid-Promoted Synthesis of 2-Arylbenzofurans

Starting Materials Reagents and Conditions Product Yield Reference
2-Methoxydeoxybenzoins 48% HBr 2-Arylbenzofurans 87-100% researchgate.netmdpi.com
Phenols, α-Haloketones TiCl₄ Benzofurans Moderate to excellent dntb.gov.ua

Base-Mediated One-Pot Synthesis Techniques

Base-mediated one-pot syntheses offer an efficient and atom-economical approach to 2-arylbenzofurans, including 2-(naphthalen-2-yl)benzofuran. These methods often involve the sequential formation of multiple bonds in a single reaction vessel, avoiding the need for isolation of intermediates.

One such strategy involves the reaction of a salicylaldehyde (B1680747) with a suitable phosphonium (B103445) ylide, generated in situ. For instance, the reaction of a salicylaldehyde with a benzylidenephosphorane in a medium like polyethylene (B3416737) glycol (PEG)-600 can lead to the formation of a 2-hydroxycinnamate intermediate. This intermediate can then undergo in situ oxidative cyclization, often facilitated by a base and an oxidizing agent like iodine, to yield the desired 2-arylbenzofuran. researchgate.net This one-pot process is advantageous due to the use of readily available starting materials and environmentally benign reaction conditions. researchgate.net

Another notable one-pot method is the palladium-catalyzed reaction of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to form 2,3-disubstituted benzo[b]furans. dtu.dk While not a direct synthesis of this compound, this highlights the utility of one-pot sequences in building complex benzofuran structures.

A versatile one-pot synthesis of 2-arylbenzofurans has also been developed starting from aryl halides and 2-halophenols. acs.org This protocol utilizes a multicatalytic system involving two Sonogashira coupling reactions followed by an intramolecular O-arylation to construct the benzofuran ring system. acs.org The reaction proceeds under mild conditions and tolerates a variety of functional groups, allowing for the synthesis of diverse 2-arylbenzofuran derivatives. acs.org

Researchers have also explored the use of gem-dibromoalkenes and phenols in a one-pot, palladium-catalyzed tandem reaction. rsc.org This method first involves the formation of a 2-bromovinyl phenyl ether intermediate, which then undergoes intramolecular cyclization to afford the 2-arylbenzofuran. rsc.org The reaction is typically mediated by a base such as cesium carbonate. rsc.org

Furthermore, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported. nih.gov This process involves the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate (B1207046) to generate an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes copper-catalyzed intramolecular O-arylation in the same pot to furnish the final product. nih.gov

A simple and efficient one-pot synthesis of 3-amino-2-aroyl benzofurans has been achieved through the reaction of a salicylaldehyde derivative with an α-haloketone in the presence of a base like cesium carbonate at room temperature. nih.gov This method has also been successfully scaled up to the gram scale. nih.gov

Starting MaterialsKey Reagents/CatalystsProduct TypeRef
Salicylaldehydes, Benzyltriphenylphosphonium halidesBase (e.g., K2CO3), Oxidizing agent (e.g., I2), PEG-6002-Arylbenzofurans researchgate.net
o-Iodoanisoles, Terminal alkynesPalladium catalyst, Electrophile2,3-Disubstituted benzofurans dtu.dk
Aryl halides, 2-HalophenolsPalladium catalyst, Copper co-catalyst2-Arylbenzofurans acs.org
gem-Dibromoalkenes, PhenolsPalladium catalyst, Cesium carbonate2-Arylbenzofurans rsc.org
2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles, Benzyl carbamateBase, Copper catalyst2-(Het)aryl/alkyl-3-cyanobenzofurans nih.gov
Salicylaldehyde derivatives, α-HaloketonesCesium carbonate3-Amino-2-aroyl benzofurans nih.gov

[4+1] Cycloaddition Reactions

The [4+1] cycloaddition strategy represents a powerful and convergent approach for the synthesis of five-membered heterocyclic rings, including the furan (B31954) ring of benzofurans. In this type of reaction, a four-atom component reacts with a one-atom component to form the heterocyclic ring.

A notable example is the scandium triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides. mdpi.com This method provides a direct and efficient route to 2-aminobenzofurans. mdpi.com The o-QMs, acting as the four-atom component, are readily formed from o-hydroxybenzhydryl alcohols. This reaction proceeds under mild conditions and offers good yields for a range of substrates. mdpi.com

Similarly, a scandium triflate-catalyzed [4+1] cycloaddition between 2-hydroxy-substituted para-quinone methides and isocyanides has been developed for the synthesis of N-functionalized 2,3-disubstituted benzofuran and naphthofuran derivatives. rsc.org This protocol is operationally simple, efficient, and scalable, with broad functional group compatibility. rsc.org

Another variation involves a [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, leading to the formation of 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones. rsc.org While not directly yielding 2-arylbenzofurans, this method demonstrates the versatility of the [4+1] cycloaddition approach in constructing the core benzofuran structure.

In a different approach, a chemodivergent [4+1] annulation between azoalkenes and α-bromo carbonyl compounds has been reported for the synthesis of aza-heterocycles. nih.gov Although this specific example leads to pyrazole (B372694) derivatives, it highlights the potential of using azoalkenes as the four-atom component in cycloaddition reactions. nih.gov

4-Atom Component1-Atom ComponentCatalyst/PromoterProduct TypeRef
ortho-Quinone Methides (from o-hydroxybenzhydryl alcohols)IsocyanidesScandium triflate2-Aminobenzofurans mdpi.com
2-Hydroxy-substituted para-quinone methidesIsocyanidesScandium triflateN-Functionalized 2,3-disubstituted benzofurans/naphthofurans rsc.org
ortho-Substituted para-quinone methidesBromonitromethane-2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones rsc.org
Azoalkenesα-Bromo carbonyl compounds-Aza-heterocycles (e.g., Pyrazoles) nih.gov

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound and its derivatives, this has led to the development of more environmentally friendly protocols that often involve alternative energy sources to promote reactions.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and improved yields. organic-chemistry.org The physical phenomenon responsible for this rate enhancement is acoustic cavitation, which involves the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. organic-chemistry.org This process generates localized high temperatures and pressures, leading to enhanced chemical reactivity. organic-chemistry.org

Several ultrasound-assisted methods have been successfully applied to the synthesis of benzofuran derivatives. For instance, an ultrasound-assisted one-pot synthesis of 2-substituted benzofurans has been developed. nih.govresearchgate.net This method involves a sequential C-C coupling and C-Si bond cleavage followed by a tandem C-C/C-O bond-forming reaction under ultrasound irradiation. nih.govresearchgate.net

Another example is the ultrasound-assisted, iodine-catalyzed oxidative cyclization of 2-hydroxystilbenes to produce 2-arylbenzofurans. rsc.org This method provides a convenient and efficient route to these compounds. rsc.org The use of ultrasound can significantly accelerate the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones, offering faster reactions and higher yields compared to conventional heating. univ.kiev.ua

Furthermore, ultrasound has been employed in the synthesis of benzofuran-oxadiazole and benzofuran-triazole hybrids, demonstrating improved yields and reduced reaction times compared to conventional methods. mdpi.com

Reaction TypeKey FeaturesAdvantages of UltrasoundRef
One-pot synthesis of 2-substituted benzofuransSequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formationGood yields nih.govresearchgate.net
Iodine-catalyzed oxidative cyclization of 2-hydroxystilbenesFormation of 2-arylbenzofuransConvenient and efficient rsc.org
Synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones)Reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetateFaster reaction, higher yield univ.kiev.ua
Synthesis of benzofuran-oxadiazole and -triazole hybridsCoupling of benzofuran-oxadiazole-thiol or -triazole-thiol with bromoacetanilidesImproved yields, reduced reaction times mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation is another alternative energy source that has gained widespread use in organic synthesis. It allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.

Microwave-assisted synthesis has been effectively utilized for the preparation of various benzofuran derivatives. A notable example is the copper-catalyzed tandem Sonogashira coupling-cyclization for the one-pot synthesis of 2-arylbenzofurans. researchgate.net This method is cost-effective and has a broad substrate scope. researchgate.net Microwave irradiation has also been used in the synthesis of 2-arylbenzofuran-3-carboxylic acids via a copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification. researchgate.net

Furthermore, a microwave-assisted, multi-component protocol has been developed for the rapid synthesis of substituted benzofuran-2-carboxamides. researchgate.net The synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones has been significantly accelerated using a palladium-copper catalyzed microwave-assisted Sonogashira coupling reaction, reducing the reaction time from hours to minutes. arkat-usa.org

The Suzuki-Miyaura cross-coupling reaction to produce 5-arylbenzofuran-2-carboxylates has also been successfully carried out under microwave irradiation using a palladium complex as a catalyst. researchgate.net In the synthesis of benzofuran-oxadiazole and -triazole hybrids, microwave-assisted protocols proved to be highly efficient, affording excellent yields in a matter of seconds. mdpi.com

Reaction TypeKey FeaturesAdvantages of MicrowaveRef
Copper-catalyzed tandem Sonogashira coupling-cyclizationOne-pot synthesis of 2-arylbenzofuransCost-effective, wide substrate scope researchgate.net
Copper-catalyzed hydroxylation and oxidative cycloetherificationSynthesis of 2-arylbenzofuran-3-carboxylic acidsEfficient one-pot synthesis researchgate.net
Multi-component reactionSynthesis of substituted benzofuran-2-carboxamidesFast and versatile researchgate.net
Palladium-copper catalyzed Sonogashira couplingSynthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanonesSignificant reduction in reaction time arkat-usa.org
Suzuki-Miyaura cross-couplingSynthesis of 5-arylbenzofuran-2-carboxylatesEfficient C-C bond formation researchgate.net
Synthesis of benzofuran-oxadiazole and -triazole hybridsCoupling of benzofuran-oxadiazole-thiol or -triazole-thiol with bromoacetanilidesExcellent yields, extremely short reaction times mdpi.com

Gram-Scale Synthesis and Industrial Scalability Investigations

The transition from laboratory-scale synthesis to gram-scale and industrial production presents a unique set of challenges, including reaction efficiency, cost of reagents, safety, and ease of purification. For this compound and its derivatives, several synthetic methods have been investigated for their scalability.

An electrooxidative selenylation/cyclization of alkynes has been successfully performed on a gram scale to produce functionalized benzo[b]furans, including a 2-(naphthalen-2-yl) derivative. nih.gov This electrochemical approach offers a sustainable alternative to traditional methods that often rely on stoichiometric oxidants.

The synthesis of 3-amino-2-aroyl benzofuran derivatives via a cesium carbonate-mediated reaction has also been demonstrated on a 5.0 mmol scale, indicating its potential for gram-scale production with good to very good yields. nih.gov Similarly, a copper-mediated intramolecular dehydrogenative C-O coupling reaction to construct benzothieno[3,2-b]benzofurans has been shown to be effective on a gram scale, with yields comparable to smaller-scale reactions. semanticscholar.org

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. A heterogeneous copper-catalyzed A³ coupling reaction has been developed for the synthesis of propargylamines and benzofurans, with the potential for gram-scale synthesis. researchgate.net

Electrochemical methods also offer advantages for large-scale synthesis, such as avoiding the need for chemical oxidants. An electrochemical dearomative annulation of indole (B1671886) and benzofuran derivatives has been shown to be efficient in large-scale synthesis under oxidant-free conditions. researchgate.net

Synthetic MethodScaleKey FeaturesRef
Electrooxidative selenylation/cyclization of alkynesGram-scaleElectrochemical, sustainable nih.gov
Cesium carbonate-mediated synthesis of 3-amino-2-aroyl benzofurans5.0 mmol scaleGood to very good yields nih.gov
Copper-mediated intramolecular dehydrogenative C-O couplingGram-scaleComparable yields to small-scale semanticscholar.org
Heterogeneous copper-catalyzed A³ coupling reactionPotential for gram-scaleRecyclable catalyst researchgate.net
Electrochemical dearomative annulationLarge-scaleOxidant-free researchgate.net

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound scaffold are crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Various strategies have been employed to introduce different functional groups onto the benzofuran core and the naphthalene (B1677914) moiety.

Palladium-catalyzed C-H arylation is a powerful tool for the direct introduction of aryl groups onto the benzofuran ring. The reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst has been shown to produce a variety of 2-arylbenzofurans in moderate to high yields. mdpi.com This method allows for the regioselective functionalization at the C2 position. mdpi.com

Nickel-catalyzed cross-coupling reactions have also been utilized for the synthesis of 2-arylbenzofurans. For example, 2-fluorobenzofurans can be efficiently coupled with arylboronic acids via the activation of the aromatic C-F bond, providing a route to a range of 2-arylbenzofuran derivatives. beilstein-journals.org

The synthesis of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents involved a three-step sequence starting from substituted 2-hydroxybenzaldehydes. nih.gov This approach allows for the introduction of various substituents on both the benzofuran and the 2-aryl rings. nih.gov

Furthermore, the development of a one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols allows for the incorporation of a wide range of substituents, including halogens, hydroxyl, cyano, nitro, and amino groups, which can be further modified. acs.org

The synthesis of N-functionalized 2,3-disubstituted benzofurans via a [4+1] cycloaddition reaction also provides a direct route to derivatives with diverse functionalities on the nitrogen atom. rsc.org

StrategyKey Reagents/CatalystsType of FunctionalizationRef
Palladium-catalyzed C-H arylationTriarylantimony difluorides, Palladium catalystIntroduction of aryl groups at C2 mdpi.com
Nickel-catalyzed cross-coupling2-Fluorobenzofurans, Arylboronic acids, Nickel catalystIntroduction of aryl groups at C2 beilstein-journals.org
Multi-step synthesisSubstituted 2-hydroxybenzaldehydes, Methyl α-bromophenylacetateIntroduction of various substituents on both rings nih.gov
One-pot synthesis from aryl halides and 2-halophenolsPalladium catalyst, Copper co-catalystTolerates various functional groups for further derivatization acs.org
[4+1] Cycloaddition2-Hydroxy-substituted para-quinone methides, Isocyanides, Scandium triflateIntroduction of N-functionalities rsc.org

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms in Cyclization Processes

The formation of the benzofuran (B130515) ring system tethered to a naphthalene (B1677914) moiety can proceed through several distinct mechanistic routes, primarily involving intramolecular cyclization. These pathways are often initiated by the formation of a key carbon-oxygen or carbon-carbon bond.

One prominent pathway is the intramolecular cyclization of ortho-hydroxystilbene precursors . This transformation can be mediated by hypervalent iodine reagents in a metal-free process. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an efficient route to 2-arylbenzofurans. organic-chemistry.org

Another widely employed strategy is palladium-catalyzed intramolecular cyclization . A common precursor for this reaction is a (Z)-2-bromovinyl phenyl ether, which undergoes cyclization through direct C-H bond functionalization. organic-chemistry.org Similarly, palladium-catalyzed reactions of 2-halophenols with terminal alkynes, such as a naphthalene-substituted alkyne, proceed via a cascade of Sonogashira coupling reactions followed by an intramolecular O-arylation (cyclization) to yield the 2-arylbenzofuran. acs.org A proposed mechanism for the synthesis of benzofuran derivatives via a palladium-based catalyst involves the initial formation of an aryl-palladium species, followed by a series of steps including transmetallation and reductive elimination. nih.gov

Nickel-catalyzed intramolecular reactions offer an alternative pathway. For instance, the intramolecular nucleophilic addition of aryl halides to aryl ketones can form the benzofuran ring. thieme-connect.com A proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, generating a Ni(II) intermediate which then facilitates the cyclization. thieme-connect.com

A temperature-dependent organic-chemistry.orgCurrent time information in Bangalore, IN.-aryl migration mechanism has been proposed for the formation of 2-substituted benzofurans from alkoxide intermediates. organic-chemistry.org These intermediates are generated by the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones. organic-chemistry.org

Other notable cyclization mechanisms include:

A two-step synthesis involving a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde (like naphthaldehyde), followed by the oxidative cyclization of the resulting ortho-vinylphenol. scispace.comresearchgate.net

Gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds via a organic-chemistry.orgCurrent time information in Bangalore, IN.-iodine shift, a C-O ring-closure, and a C-C bond formation. organic-chemistry.org

Cyclodehydration of α-phenoxy ketones using reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) provides a facile route to 3-substituted or 2,3-disubstituted benzofurans. researchgate.net

A summary of key cyclization strategies is presented in Table 1.

Table 1: Overview of Selected Cyclization Mechanisms for 2-Arylbenzofuran Synthesis

Mechanistic Pathway Key Precursor(s) Catalyst/Reagent Type Key Mechanistic Steps
Oxidative Cyclization ortho-Hydroxystilbenes Hypervalent Iodine Electrophilic attack by iodine(III) followed by intramolecular cyclization.
Palladium-Catalyzed C-H Functionalization (Z)-2-Bromovinyl phenyl ethers Palladium Intramolecular direct C-H bond functionalization. organic-chemistry.org
Palladium-Catalyzed Cascade 2-Halophenols, Terminal Alkynes Palladium/Copper Sonogashira coupling followed by intramolecular O-arylation. acs.org
Nickel-Catalyzed Nucleophilic Addition Aryl Halides, Aryl Ketones Nickel Oxidative addition of aryl halide to Ni(0), followed by intramolecular nucleophilic attack. thieme-connect.com
organic-chemistry.orgCurrent time information in Bangalore, IN.-Aryl Migration 1-(2-Hydroxyphenyl)-2-chloroethanones, Grignard Reagents None (thermal) Formation of an alkoxide intermediate followed by a temperature-dependent aryl migration. organic-chemistry.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the reaction toward the desired 2-arylbenzofuran product with high selectivity and efficiency.

Palladium catalysts are among the most versatile for these syntheses. The combination of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, with specific ligands and bases is crucial. mdpi.com For example, in the C-H arylation of benzofurans with triarylantimony difluorides, Pd(OAc)₂ is used with CuCl₂ as an oxidant. mdpi.com The electronic nature of the substituents on the arylating agent significantly impacts reactivity; electron-donating groups on the triarylantimony difluoride lead to higher yields compared to electron-withdrawing groups. mdpi.com Ligands like hydroxyterphenylphosphine have proven effective in one-pot syntheses from 2-chlorophenols and alkynes. organic-chemistry.org

Nickel catalysts , often used for cross-coupling reactions, can also facilitate benzofuran synthesis. A system comprising Ni(dppp)₂Cl₂, a bidentate ligand like 1,10-phenanthroline, and a reducing agent such as zinc powder has been used to generate the active Ni(0) catalyst for the intramolecular cyclization of aryl halides. thieme-connect.com

Copper catalysts , such as CuBr or copper(I) thiophene-2-carboxylate (B1233283) (CuTc), are frequently employed, particularly in conjunction with palladium in Sonogashira-type couplings or in Ullmann-type C-O bond-forming cyclizations. organic-chemistry.orgresearchgate.net

Metal-free conditions utilizing hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] offer an alternative pathway, avoiding transition metal contaminants. organic-chemistry.org These reagents can be used in stoichiometric amounts or in catalytic amounts with a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org

The base is another critical component, influencing both the rate and outcome of the reaction. Bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄·3H₂O are commonly used to facilitate deprotonation of phenolic hydroxyl groups or to neutralize acids formed during the reaction. mdpi.comresearchgate.netacs.org The choice of base can be critical; for instance, Cs₂CO₃ has been shown to be highly effective in mediating the rapid synthesis of 3-amino-2-aroyl benzofurans at room temperature. acs.org

The influence of different catalytic systems is detailed in Table 2.

Table 2: Role of Catalytic Systems in 2-Arylbenzofuran Synthesis

Catalyst System Reagents/Substrates Role of Catalyst/Reagents Efficiency/Selectivity Notes
Pd(OAc)₂ / CuCl₂ Benzofuran, Triarylantimony difluoride Pd(OAc)₂ catalyzes C-H arylation; CuCl₂ acts as an oxidant. Moderate to high yields; sensitive to electronics of the arylating agent. mdpi.com
Ni(dppp)₂Cl₂ / 1,10-Phen / Zn 2-(2-Iodophenoxy)-1-phenylethan-1-one Ni(0) formed in situ catalyzes intramolecular nucleophilic addition. Moderate yields. thieme-connect.com
PhI(OAc)₂ / m-CPBA 2-Hydroxystilbenes Iodine(III) species acts as an electrophilic activator for oxidative cyclization. Good to excellent yields under metal-free conditions. organic-chemistry.org

Intermediates and Transition State Analysis

Understanding the transient species formed during the reaction provides deep insight into the operative mechanism. While isolating and characterizing intermediates and transition states is challenging, a combination of experimental and computational studies has shed light on these fleeting structures.

In the nickel-catalyzed synthesis of benzofurans, a plausible mechanism involves the oxidative addition of the aryl halide (e.g., 2-iodophenoxy-ketone) to a Ni(0) complex to form a Ni(II) species. thieme-connect.com This arylnickel(II) intermediate is a key branching point for the subsequent intramolecular C-C bond formation. thieme-connect.com

For palladium-catalyzed reactions, such as the domino Heck/intermolecular C-H functionalization, an aryl-palladium species is proposed as the initial intermediate, formed from the oxidative addition of Pd(0) to an aryl halide. rsc.org This can then undergo further transformations, including intramolecular insertion into a double bond, to generate σ-alkylpalladium intermediates that lead to the final product. rsc.org

In reactions starting from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, alkoxide intermediates are generated. organic-chemistry.org The subsequent pathway, either a direct Sɴ2-type cyclization or a organic-chemistry.orgCurrent time information in Bangalore, IN.-aryl migration, is highly dependent on factors like temperature, suggesting a competition between different transition states. organic-chemistry.org

Mechanistic probes like deuterium-labeling experiments and Hammett plot analysis have been employed to understand reaction pathways. For example, in a palladium-catalyzed dearomative 1,6-enyne cycloisomerization, these studies provided evidence for a dearomative electrophilic cyclization mechanism. bohrium.com

Radical Pathways in Benzofuran Formation

While many benzofuran syntheses proceed through ionic or organometallic intermediates, radical pathways have also been identified.

A notable example is the copper-mediated intramolecular dehydrogenative C–O coupling reaction for synthesizing benzothieno[3,2-b]benzofurans, a related fused heterocyclic system. rsc.org Mechanistic studies, including the complete inhibition of the reaction by the radical scavenger 1,1-diphenylethylene, strongly support a radical pathway. rsc.org The proposed mechanism is initiated by a single electron transfer (SET) from the hydroxyl group of the substrate to the copper catalyst, generating a phenoxy radical. rsc.org This radical then participates in the cyclization process. rsc.org Although this specific example does not form 2-(naphthalen-2-yl)benzofuran, it establishes a precedent for radical mechanisms in the formation of similar fused aromatic ethers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Naphthalen-2-yl)benzofuran in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives shows characteristic signals for the aromatic protons. For instance, in 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran, the proton on the furan (B31954) ring appears as a singlet at 7.16 ppm. sfu.ca The naphthalene (B1677914) protons typically resonate in the range of 7.52-8.36 ppm, with their specific chemical shifts and coupling patterns depending on their position on the naphthalene ring system. sfu.ca For example, a proton at the C1 position of the naphthalene ring can appear as a doublet of doublets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative, benzofuran-2-yl(naphthalen-2-yl)methanone, the carbonyl carbon appears at a characteristic downfield shift of 186.3 ppm. rsc.org The carbons of the benzofuran (B130515) and naphthalene rings resonate in the aromatic region, typically between 112 and 157 ppm. rsc.org For example, C-2 and C-3a of the benzofuran moiety in some derivatives show signals around 156.0 and 152.5 ppm respectively. rsc.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.

Conformational and Electronic Analysis: NMR data is crucial for understanding the conformational preferences and electronic distribution within the molecule. The observation of through-space correlations in 2D NMR experiments like NOESY can reveal the spatial proximity of different protons, providing insights into the preferred orientation of the naphthalene and benzofuran rings relative to each other. The chemical shifts of the protons and carbons are sensitive to the electron density, and thus reflect the electronic communication between the two aromatic systems.

Interactive Table: ¹H and ¹³C NMR Data for this compound Derivatives
Compound/DerivativeNucleusChemical Shift (δ) in ppm
5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran sfu.ca¹H8.36 (d, J=1.3 Hz, 1H), 8.01-7.92 (m, 2H), 7.93-7.88 (m, 1H), 7.60-7.52 (m, 2H), 7.16 (s, 1H), 6.71 (d, J=2.2 Hz, 1H), 6.42 (d, J=2.2 Hz, 1H), 3.98 (s, 3H), 3.92 (s, 3H)
Benzofuran-2-yl(naphthalen-2-yl)methanone rsc.org¹³C186.3, 156.4, 153.1, 135.1, 133.8, 132.2, 130.8, 128.8, 128.5, 128.0, 127.6, 127.1, 126.7, 125.3, 124.3, 124.1, 123.5, 117.8, 112.6

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods provide a "fingerprint" of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. acs.org The stretching vibrations of the C=C bonds within the aromatic rings give rise to bands in the 1650–1450 cm⁻¹ region. researchgate.net For instance, a derivative, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, shows C=C stretching vibrations at 1577 cm⁻¹. mdpi.com The C-O-C stretching of the benzofuran ring is also a characteristic feature.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations are also prominent in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. acs.org

Vibrational Mode Analysis: By analyzing the frequencies and intensities of the IR and Raman bands, specific vibrational modes can be assigned to different parts of the molecule. For example, in-plane and out-of-plane bending vibrations of the C-H bonds can be identified. This detailed vibrational analysis confirms the presence of the benzofuran and naphthalene moieties and can provide information about their substitution patterns and intermolecular interactions in the solid state.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
DerivativeVibrational ModeWavenumber (cm⁻¹)
Benzo[d]thiazol-2-yl(naphthalen-1-yl)methanone rsc.orgC=O stretch1653
Benzo[d]thiazol-2-yl(naphthalen-1-yl)methanone rsc.orgAromatic C=C stretch1593, 1509
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.comC=N stretch1618
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.comC=C stretch1577
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.comN-H stretch3355
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.comAromatic C=C stretch1613, 1580

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The extended π-conjugated system, encompassing both the benzofuran and naphthalene rings, gives rise to characteristic absorption bands in the UV region. The spectra typically show multiple absorption peaks corresponding to different electronic transitions, such as π → π* transitions. uzh.chtanta.edu.eg The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. msu.edu

For example, the UV spectrum of related benzo[b]naphtho[2,1-d]furan (B3422070) derivatives shows absorption maxima (λ_max) at approximately 270 and 350 nm. acs.org The electronic transitions in naphthalene itself are well-characterized, with the ¹Lₐ and ¹Lₑ bands being prominent. researchgate.net The presence of the benzofuran moiety modifies these transitions. The lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Theoretical calculations can be used to model the electronic transitions and predict the UV-Vis spectrum, which can then be compared with experimental data. acs.org

Interactive Table: UV-Vis Absorption Data for Related Naphthyl-Benzofuran Systems
Compound/SystemSolventλ_max (nm)
Benzo[b]naphtho[2,1-d]furan derivative acs.orgNot specified270, 350
Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.comToluene389 ± 3
Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.comDichloromethane389 ± 3
Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.comAcetone389 ± 3
Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.comEthanol389 ± 3

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns.

Molecular Ion Studies: In mass spectrometry, the molecule is ionized, typically by removing one electron, to form a molecular ion (M⁺•). libretexts.org The peak corresponding to this ion in the mass spectrum gives the exact molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. mdpi.com

Fragmentation Pattern Analysis: The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. For aromatic compounds like this compound, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org The fragmentation of related benzofuran neolignans has been studied in detail, revealing characteristic bond cleavages. nih.gov For instance, the fragmentation of dibenzo(d,f)(1,3)dioxepines can lead to the formation of 2-substituted benzo[b]furan ions. researchgate.net The study of these fragmentation pathways helps to confirm the connectivity of the benzofuran and naphthalene units.

Interactive Table: High-Resolution Mass Spectrometry Data for a Related Compound
CompoundIonCalculated m/zFound m/z
5-Chloro-3-(2-(naphthalen-2-yl)-1H-indol-3-yl)benzofuran-2(3H)-one mdpi.com[M+Na]⁺396.0762396.0759

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of the crystal structure provides valuable insights into how the molecules pack in the solid state, which can influence their photophysical and electronic properties. rsc.org

Interactive Table: Crystallographic Data for a Related Compound
CompoundCrystal SystemSpace Group
4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine / 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine mixed crystal mdpi.comMonoclinicP2₁/c
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.comMonoclinicP2₁/c

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. acs.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting the electronic and structural properties of molecules. materialsciencejournal.orgdergipark.org.trjetir.org Ab initio methods, while computationally more demanding, provide highly accurate results. These calculations are typically performed using software packages like Gaussian, often in conjunction with basis sets such as 6-311G(d,p) or higher to ensure reliable predictions. materialsciencejournal.orgjetir.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgrsc.org For 2-(naphthalen-2-yl)benzofuran, this process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular geometry with the lowest energy. The B3LYP method is well-regarded for accurately predicting geometrical parameters that are in close agreement with experimental results. materialsciencejournal.org

Conformational analysis is particularly important for understanding the spatial arrangement of the naphthalene (B1677914) and benzofuran (B130515) rings. The dihedral angle between these two aromatic systems is a key parameter, as it influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. For similar bi-aryl systems, a pseudo-planar geometry is often favored, though slight twisting can occur. acs.org While specific experimental data for this compound is not available, theoretical calculations can predict these parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is hypothetical and illustrates the expected parameters from a DFT/B3LYP calculation.)

Parameter Bond/Angle Predicted Value
Bond Length C-C (benzofuran) ~1.36 - 1.41 Å
C-O (benzofuran) ~1.36 Å
C-C (naphthalene) ~1.37 - 1.43 Å
C-C (inter-ring) ~1.47 Å
Bond Angle C-O-C (benzofuran) ~105°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.orguni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran moiety, while the LUMO may be distributed across the entire π-conjugated system, including the naphthalene ring. mdpi.comsamipubco.com The HOMO-LUMO gap for similar conjugated systems can be in the range of 4 eV, indicating good stability. researchgate.netrsc.org From the HOMO and LUMO energies, various quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to further quantify the molecule's reactivity. uni-muenchen.de

Table 2: Representative FMO and Quantum Chemical Descriptor Data (Note: This table presents typical values for benzofuran derivatives based on DFT calculations.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital EHOMO -5.5 to -6.0
Lowest Unoccupied Molecular Orbital ELUMO -1.0 to -1.5
Energy Gap ΔE ~4.0 to 4.5
Ionization Potential I 5.5 to 6.0
Electron Affinity A 1.0 to 1.5
Chemical Hardness η ~2.0 to 2.25
Electronegativity χ ~3.25 to 3.75

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. beilstein-journals.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netdrugbank.com

In this compound, the most negative potential (red region) is expected to be located around the oxygen atom of the benzofuran ring due to its high electronegativity and lone pairs of electrons. acs.org The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue regions). acs.org The π-systems of the benzofuran and naphthalene rings would show intermediate potential. The MEP map helps in understanding intermolecular interactions, such as hydrogen bonding. beilstein-journals.orgdrugbank.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. dergipark.org.truni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions, which arise from hyperconjugation and charge delocalization. dergipark.org.tr

For this compound, significant interactions would be expected between the lone pair orbitals of the furan (B31954) oxygen and the antibonding orbitals (π) of the adjacent carbon-carbon bonds. dergipark.org.tr Similarly, π → π interactions between the benzofuran and naphthalene rings would indicate the degree of electronic delocalization across the molecule. acs.org Higher stabilization energies point to stronger intramolecular charge transfer and greater molecular stability. uci.edu

Table 3: Illustrative NBO Analysis for this compound (Note: This table shows hypothetical but representative NBO interactions and their stabilization energies.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) O π*(C-C)benzofuran ~20-25
π(C=C)benzofuran π*(C=C)naphthalene ~10-15

Theoretical thermochemical analysis allows for the calculation of thermodynamic properties such as heat capacity (Cv), entropy (S), and enthalpy (H) at different temperatures. materialsciencejournal.orgworldscientific.com These properties are derived from the vibrational frequencies calculated using DFT. worldscientific.commdpi.com Such analysis is crucial for understanding the thermal stability and behavior of the compound under various conditions. The relationship between these thermodynamic functions and temperature can provide insights into the molecule's stability and reactivity at elevated temperatures. dergipark.org.tr

Table 4: Representative Thermochemical Properties at Standard Temperature (Note: The following are example values for a molecule of similar size and complexity.)

Property Value
Heat Capacity (Cv) ~70-80 cal/mol·K
Entropy (S) ~120-130 cal/mol·K

Natural Bond Orbital (NBO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.eduacs.orggaussian.comcecam.org It is employed to calculate electronic absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. cecam.orgphyschemres.org The results can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring upon light absorption. acs.orgnih.gov

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. libretexts.org The calculations can identify the specific molecular orbitals involved in these transitions, providing a detailed understanding of the nature of the excited states. acs.org Functionals like CAM-B3LYP are often used for such calculations as they can provide accurate excitation energies. bldpharm.com

Table 5: Illustrative TD-DFT Results for this compound (Note: This table presents hypothetical data for the main electronic transitions.)

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
~4.0 ~310 > 0.5 HOMO → LUMO
~4.5 ~275 > 0.3 HOMO-1 → LUMO

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of 2-arylbenzofurans are governed by π-π* electronic transitions. While specific spectral data for the unsubstituted 2-(naphthalen-2-yl)benzofuran is not extensively detailed in publicly available literature, studies on closely related derivatives provide significant insight. For instance, the derivative 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran displays a specific UV-Vis absorbance spectrum. sfu.ca In general, the fusion of a benzofuran (B130515) ring to a polycyclic aromatic hydrocarbon, such as pyrene, has been shown to induce a bathochromic (red-shift) effect in the absorption and emission spectra. researchgate.net

Studies on other complex benzofuran derivatives, such as 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, show absorption maxima ranging from 260–349 nm and fluorescence emission maxima between 400–485 nm, depending on the solvent. researchgate.net Related structures like 2-(2'-hydroxynaphthyl)benzazoles exhibit absorption bands at longer wavelengths compared to their simpler analogues, a consequence of the extended aromatic system of the naphthalene (B1677914) ring. nih.gov These compounds are noted for their large Stokes shifts, a desirable property for fluorescent probes and OLEDs. nih.gov

Table 1: Spectral Properties of a this compound Derivative This table presents the nuclear magnetic resonance (NMR) data for 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran, which helps in confirming its chemical structure.

TypeDataSolvent
¹H NMRδ 8.36 (d, J=1.3 Hz, 1H), 8.01-7.92 (m, 2H), 7.93-7.88 (m, 1H), 7.60-7.52 (m, 2H), 7.16 (s, 1H), 6.71 (d, J=2.2 Hz, 1H), 6.43 (d, J=2.2 Hz, 1H), 4.02 (s, 3H), 3.93 (s, 3H)CD₂Cl₂
¹³C NMRδ 157.01, 154.99, 150.11, 147.28, 134.40, 133.91, 128.91, 128.83, 128.25, 127.32, 127.02, 125.10, 124.28, 107.19, 101.42, 95.34, 93.18, 56.41, 56.09CD₂Cl₂
Data sourced from sfu.ca

Fluorescence Quantum Yield and Lifetime Measurements

For example, the annulation of a benzofuran ring onto other polyaromatic systems has been reported to enhance the fluorescence quantum yield in most solvents. researchgate.net Certain 5-benzofuran-modified uridine (B1682114) analogues, when incorporated into G-quadruplex DNA or RNA structures, exhibit a significant enhancement in fluorescence intensity and quantum yield. nih.govoup.com Furthermore, novel nucleolipids featuring an 8-(2-(benzofuran-2-yl)vinyl)-guanine core have demonstrated exceptionally high quantum yields, reaching up to 94% or more in dioxane. nih.gov These findings underscore the potential of the benzofuran core as a potent fluorophore.

Table 2: Fluorescence Quantum Yields of Related Benzofuran Compounds

Compound/SystemSolvent/ConditionQuantum Yield (ΦF)Reference
8-(2-(benzofuran-2-yl)vinyl)-guanine nucleolipidDioxane≥94% nih.gov
5-Benzofuran-modified uridineIncorporated in G-quadruplexSignificantly enhanced nih.govoup.com
Benzofuran-pyrene hybridVarious solventsEnhanced by annulation researchgate.net

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a solute with a change in solvent polarity, is a key feature of many benzofuran derivatives, making them suitable as environmental sensors. iku.edu.trrsc.org The phenomenon is typically investigated by observing shifts in absorption and emission spectra across a range of solvents with different polarities.

A derivative, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, exhibits positive solvatochromism, where the emission spectrum shifts to longer wavelengths (a bathochromic shift) as solvent polarity increases. researchgate.netresearchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, suggesting that polar solvents stabilize the excited state more effectively. researchgate.netrsc.orgnih.gov However, not all benzofuran systems display this behavior; certain benzofuran-pyrene hybrids have shown a negligible effect of solvent polarity on their spectra. researchgate.net

The high environmental sensitivity of benzofuran-based fluorophores has been leveraged to develop probes that can report on their microenvironment. nih.govoup.com For example, 5-(benzofuran-2-yl)uracil-based nucleoside analogues act as topology-specific, fluorescence turn-on probes for DNA and RNA G-quadruplexes, with their emission properties being highly sensitive to the surrounding structure. nih.govoup.com

Table 3: Solvatochromic Shift Data for 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC)

SolventAbsorption λmax (nm)Emission λmax (nm)
n-Heptane349400
Toluene348412
Chloroform347425
Ethyl Acetate345430
Acetonitrile343450
Methanol340460
Data adapted from researchgate.net

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. acs.orgnih.gov In dilute solutions, these motions act as non-radiative decay pathways, quenching fluorescence. In the aggregated state, the physical constraint imposed by neighboring molecules blocks these pathways, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. acs.org

While there is no direct report confirming AIE in this compound itself, its structural characteristics suggest potential for such behavior. Molecules with propeller-like shapes, such as the archetypal AIE-gen tetraphenylethylene, are prone to AIE. nih.gov The linkage between the benzofuran and naphthalene rings in this compound could allow for torsional motion in solution that would be restricted upon aggregation. A naphthylhydrazone derivative has been reported to be an AIE-active probe, with its emission attributed to the restriction of intramolecular rotation (RIR) within a self-assembled structure. rsc.org This lends support to the idea that the naphthalene moiety can be a component of AIE-active systems.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photoreaction in which a proton is transferred within a molecule in its excited state. mdpi.com This process typically requires a specific molecular structure: a proton-donating group (like -OH or -NH) and a proton-accepting group in close proximity, forming an intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation, the acidity and basicity of these groups change, facilitating an ultrafast proton transfer to form an excited keto-tautomer (T*), which then relaxes to the ground state via fluorescence, typically at a much longer wavelength (large Stokes shift) than the normal emission. mdpi.com

The parent compound, this compound, does not possess the necessary proton-donating group to undergo ESIPT. However, its hydroxylated analogues, such as 2-(2'-hydroxynaphthyl)benzofuran, would be prime candidates for this phenomenon. Studies on the closely related 2-(2'-hydroxynaphthyl)benzazole family show that they indeed undergo ESIPT. nih.gov Upon excitation, these molecules exhibit fluorescence from the excited keto-tautomer. nih.gov Some analogues even show dual emission, with distinct fluorescence bands originating from the keto-tautomer (K) and an excited rotamer (E') that cannot undergo proton transfer. nih.gov The ESIPT process is a powerful tool for designing molecules with large Stokes shifts and dual emission properties. mdpi.com

Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, whose optical properties change with the intensity of incident light, are crucial for applications in photonics and optoelectronics. mdpi.com Organic molecules with extended π-conjugated systems and significant charge transfer character often exhibit large NLO responses. Benzofuran derivatives have been investigated as promising candidates for NLO applications. nih.govphyschemres.org

Theoretical studies using Density Functional Theory (DFT) have been performed on 2-phenylbenzofuran (B156813) and its derivatives to predict their NLO properties. physchemres.org These studies calculate parameters like polarizability (α) and first hyperpolarizability (β), which quantify the NLO response. It is generally understood that a smaller HOMO-LUMO energy gap (ΔE) leads to higher polarizability and a more significant NLO effect. nih.gov Computational analyses of derivatives like 2-(5-formylbenzofuran-2-yl)acetamide have explored how different substituents modulate the NLO response. nih.govresearchgate.net While experimental NLO data for this compound is not available, the conjugated structure linking the benzofuran and naphthalene units suggests it could possess noteworthy NLO properties, a hypothesis that awaits experimental validation. physchemres.org

White Light Emission Potential

Single-molecule white-light emitters (SMWLEs) are highly sought after for applications in next-generation lighting and displays, as they offer advantages over multi-component systems, such as simplified device fabrication and improved color stability. nih.govrsc.org White light can be generated from a single molecule by combining emissions of complementary colors (e.g., blue and yellow) or primary colors (red, green, and blue). nih.gov This is often achieved through mechanisms like dual fluorescence from a locally excited (LE) state and a charge-transfer (CT) state, or by combining fluorescence and phosphorescence. rsc.orgresearchgate.net

There are no direct reports of this compound functioning as a SMWLE. However, its core structure is present in more complex molecules designed for OLED applications. For example, 2-(10-(naphthalen-1-yl)anthracen-9-yl)naphtho[2,3-b]benzofuran has been developed as a host material for OLEDs. researchgate.net The potential for white light emission could be explored by inducing multiple emission bands from the this compound scaffold. This could potentially be achieved through strategies such as excimer formation at high concentrations, promoting dual phosphorescence from different triplet states, or by designing derivatives that undergo ESIPT to generate a secondary, red-shifted emission band. rsc.orgnih.gov Fine-tuning the photophysical properties through chemical modification or control of the molecular environment (e.g., solvent polarity, aggregation state) could unlock its potential for white light emission. researchgate.net

Applications in Molecular Probes and Sensors

Design Principles of Fluorescent Chemosensors

The fundamental design of fluorescent chemosensors based on 2-(naphthalen-2-yl)benzofuran involves the integration of two key components: a fluorophore, which is the light-emitting this compound core, and a recognition unit, or receptor, which is a molecular moiety designed to selectively bind to a specific target analyte. dokumen.pub The interaction between the analyte and the receptor induces a change in the electronic properties of the fluorophore, resulting in a measurable alteration of its fluorescence signal. mdpi.com

Several key mechanisms are exploited in the design of these sensors to transduce the binding event into a fluorescent output:

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the benzofuran (B130515) core can be quenched by an electron transfer process from the receptor. Upon binding of the target analyte, this PET process is disrupted, leading to a "turn-on" of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can modify the electron-donating or electron-withdrawing character of substituents on the this compound framework. This alteration in charge distribution within the molecule can cause a shift in the fluorescence emission wavelength or a change in its intensity. nih.gov

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHEQ): The coordination of a metal ion to a chelating group attached to the fluorophore can either enhance (CHEF) or quench (CHEQ) the fluorescence. mdpi.com The outcome depends on the nature of the metal ion and the specific electronic interactions within the resulting complex.

The rigid and planar structure of the this compound core contributes to a high fluorescence quantum yield, a desirable feature for sensitive detection. The extended π-conjugation of the naphthalene (B1677914) and benzofuran rings results in absorption and emission in the ultraviolet-visible region, which can be fine-tuned through chemical modifications.

Mechanistic Studies of Analyte Recognition and Signal Transduction

The efficacy of this compound-based chemosensors hinges on the specific and well-defined mechanisms of analyte recognition and subsequent signal transduction. These mechanisms are often elucidated through a combination of spectroscopic techniques and computational modeling.

For the detection of metal ions, the process typically involves the formation of a coordination complex between the sensor and the metal ion. For instance, a benzofuran derivative can be functionalized with a chelating group that has a high affinity for a particular metal ion. The binding event alters the electronic structure of the fluorophore, leading to a change in its emission properties. In some cases, the paramagnetic nature of a bound metal ion, such as Cu²⁺, can lead to fluorescence quenching. chemisgroup.uschemisgroup.us

In the case of anion detection, such as with hypochlorite (B82951) (ClO⁻), the mechanism often involves a chemical reaction, like oxidation. researchgate.net For example, a probe can be designed where a specific moiety on the this compound scaffold is selectively oxidized by ClO⁻. This irreversible chemical transformation leads to a distinct and measurable change in the fluorescence spectrum, sometimes resulting in a ratiometric response where the intensity of one emission peak decreases while another increases. hep.com.cn

Selective Detection of Metal Ions (e.g., Cu²⁺, Fe³⁺) and Anions (e.g., ClO⁻)

A hallmark of a successful chemosensor is its ability to selectively detect a target analyte in the presence of other potentially interfering species. Derivatives of this compound have demonstrated high selectivity for various metal ions and anions.

Selective Detection of Metal Ions:

Target IonSensing PrincipleLimit of Detection (LOD)Key Features & Interfering Ions
Cu²⁺ Fluorescence quenching0.02 μMExhibits high selectivity over other metal ions like Al³⁺, Ga³⁺, In³⁺, Zn²⁺, Cd²⁺, Fe²⁺, Fe³⁺, Mg²⁺, Cr³⁺, Ag⁺, Co²⁺, Ni²⁺, Na⁺, K⁺, Ca²⁺, Mn²⁺, and Pb²⁺. The paramagnetic nature of Cu²⁺ is often responsible for the quenching effect. scispace.com
Fe³⁺ Fluorescence quenching ("turn-off")43 nMDemonstrates good selectivity against other common metal ions. chemisgroup.us The interaction often involves chelation with oxygen and nitrogen atoms on the sensor.

Selective Detection of Anions:

Target AnionSensing PrincipleLimit of Detection (LOD)Key Features & Interfering Species
ClO⁻ Ratiometric fluorescence changeNot explicitly stated for a this compound derivative, but related systems show high selectivity.The mechanism typically involves the selective oxidation of a part of the sensor molecule by ClO⁻, leading to a change in the fluorescence emission spectrum. researchgate.nethep.com.cn

Bioimaging Applications at a Cellular Level (Mechanistic Focus)

The utility of this compound-based probes extends into the realm of cellular biology, where they can be used to visualize the distribution and dynamics of specific analytes within living cells. For a probe to be effective in a cellular context, it must be cell-permeable, non-toxic, and maintain its sensing capabilities within the complex intracellular environment.

The mechanistic focus of bioimaging applications lies in the probe's ability to respond to localized changes in analyte concentration. For example, a Cu²⁺-selective probe, upon entering a cell, will exhibit quenched fluorescence in regions with higher concentrations of this ion. This allows for the mapping of intracellular Cu²⁺ stores and fluxes. Similarly, a probe designed to react with ClO⁻ can be used to visualize the generation of this reactive oxygen species during cellular processes like inflammation.

The design of these probes for bioimaging often incorporates features that enhance their water solubility and target specific organelles within the cell. The insights gained from such studies are invaluable for understanding the roles of various ions and small molecules in cellular health and disease.

Role in Catalysis and Catalytic Processes

Ligand Design for Metal-Catalyzed Reactions

While direct reports on 2-(Naphthalen-2-yl)benzofuran as a ligand are scarce, the broader class of benzofuran (B130515) derivatives offers significant potential for ligand design in metal-catalyzed reactions. The benzofuran core can be functionalized with various donor atoms (such as phosphorus, nitrogen, or oxygen) to create mono- or bidentate ligands for transition metals like palladium, nickel, and copper.

The design of such ligands often focuses on tuning the electronic and steric properties of the catalyst to achieve high efficiency and selectivity in cross-coupling reactions. For instance, the introduction of bulky substituents on the benzofuran ring can create a specific steric environment around the metal center, influencing the outcome of the reaction. Similarly, the electronic nature of substituents can modulate the electron density at the metal, affecting its catalytic activity.

Recent research has highlighted the use of benzofuran derivatives in the development of novel catalytic systems. For example, benzofuran derivatives containing an α,β-unsaturated dicyano moiety have been investigated for their electrocatalytic performance. nih.gov This suggests that the electronic properties of the benzofuran system can be harnessed for catalytic applications. Although not yet realized, one could envision modifying this compound with appropriate functional groups to create a bespoke ligand for a specific catalytic transformation.

Organocatalysis Involving Benzofuran Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Benzofuran derivatives are often the target products of organocatalytic reactions, and in some cases, can be involved in the catalytic cycle itself.

Hypervalent iodine(III) reagents have been successfully employed as catalysts for the synthesis of 2-arylbenzofurans. thieme-connect.com In a notable example, the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans is catalyzed by (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). thieme-connect.com This metal-free approach offers an environmentally benign alternative to traditional transition-metal-catalyzed methods. thieme-connect.com

The following table summarizes the results of the hypervalent iodine(III)-catalyzed cyclization of (E)-2-styrylphenol to 2-phenylbenzofuran (B156813) using various catalysts.

EntryCatalystSolventTime (h)Yield (%)
1PhI(OAc)₂MeCN283
2PhI(OCOCF₃)₂MeCN280
3IodosylbenzeneMeCN275
4Iodo-TFA-benzeneMeCN265
5Dess-Martin periodinaneMeCN260
Data sourced from a study on the hypervalent iodine(III)-catalyzed synthesis of 2-arylbenzofurans. thieme-connect.com

This demonstrates the potential for developing organocatalytic routes to this compound and other similar structures.

Mechanistic Role of Benzofuran Derivatives in Catalytic Cycles

The synthesis of 2-arylbenzofurans, including this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions. Understanding the mechanistic role of the benzofuran precursor in these catalytic cycles is crucial for optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of 2-arylbenzofurans via C-H arylation of benzofuran with various arylating agents. mdpi.com A general mechanism for the Pd-catalyzed C-H arylation of benzofuran with a triarylantimony difluoride is proposed to involve the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the Ar-Sb bond of the triarylantimony difluoride to form an Ar-Pd(II)-SbAr₂ species.

C-H Activation/Concerted Metalation-Deprotonation (CMD): The benzofuran substrate coordinates to the palladium center, followed by C-H bond activation at the 2-position of the benzofuran ring to form a palladacycle intermediate.

Reductive Elimination: The aryl group and the benzofuranyl group on the palladium center couple and reductively eliminate to form the 2-arylbenzofuran product and regenerate the Pd(0) catalyst.

The following table presents the yields of various 2-arylbenzofurans synthesized via Pd-catalyzed C-H arylation of benzofuran with triarylantimony difluorides.

Arylating AgentProductYield (%)
Triphenylantimony difluoride2-Phenylbenzofuran85
Tri(p-tolyl)antimony difluoride2-(p-Tolyl)benzofuran74
Tri(p-methoxyphenyl)antimony difluoride2-(p-Methoxyphenyl)benzofuran60
Tri(p-chlorophenyl)antimony difluoride2-(p-Chlorophenyl)benzofuran98
Data sourced from a study on the Pd-catalyzed C–H arylation of benzofurans. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts have also been employed for the synthesis of 2-arylbenzofurans through the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate. beilstein-journals.org

Oxidative Cycloaddition: A zero-valent nickel species reacts with the 2-fluorobenzofuran to form a nickelacyclopropane.

β-Fluorine Elimination: The nickelacyclopropane undergoes β-fluorine elimination to generate a nickel-benzofuranyl intermediate.

Transmetalation: The aryl group from the arylboronic acid is transferred to the nickel center.

Reductive Elimination: The benzofuranyl and aryl groups couple and reductively eliminate to yield the 2-arylbenzofuran product and regenerate the active nickel catalyst.

The efficiency of these catalytic systems highlights the importance of the benzofuran scaffold as a key building block in the synthesis of complex organic molecules.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Supramolecular Assemblies

The supramolecular assembly of 2-(naphthalen-2-yl)benzofuran is primarily driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and potentially weaker C-H···π interactions. rsc.orgwikipedia.org The planar and electron-rich nature of both the benzofuran (B130515) and naphthalene (B1677914) ring systems facilitates significant π-π stacking interactions, which are crucial in the formation of ordered structures. wikipedia.org These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing to the stability of the resulting assemblies.

In related 2-arylbenzofuran systems, crystal structures have revealed the prevalence of π-π stacking interactions. For instance, in (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, π-π interactions between the benzofuran and trichlorophenyl groups of adjacent molecules lead to the formation of molecular chains. mdpi.com The centroid-to-centroid distance between these interacting aromatic groups is approximately 3.496 Å, indicating a significant stacking interaction. mdpi.com Similarly, studies on aryl-substituted organometallic compounds containing naphthalene moieties have highlighted the importance of both edge-to-face and π-π stacking interactions in their crystal packing. mdpi.com

The interplay of these non-covalent forces can be summarized in the following table:

Interaction TypeDescriptionSignificance for this compound
π-π Stacking Attractive, non-covalent interactions between aromatic rings. Can be face-to-face or offset.The large, planar aromatic surfaces of the naphthalene and benzofuran moieties provide ideal conditions for strong π-π stacking, driving the formation of ordered aggregates. wikipedia.org
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.These forces contribute to the overall stability of the supramolecular assembly by maximizing contact between molecules.
C-H···π Interactions A weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor.These interactions can provide additional stability and directionality to the self-assembled structure.

These non-covalent interactions are directional and can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific geometry and strength of these interactions will ultimately determine the morphology and properties of the resulting self-assembled material.

Host-Guest Chemistry with Benzofuran-Containing Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. frontiersin.org The this compound molecule, due to its size and aromatic nature, can act as a guest in various host systems, such as cyclodextrins and cucurbiturils. frontiersin.orgresearchgate.net

Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar guest molecules in aqueous solutions. The inclusion of guest molecules within the cyclodextrin (B1172386) cavity can alter their physicochemical properties, such as solubility and stability. frontiersin.org Given the hydrophobic nature of the naphthalene and benzofuran rings, this compound is expected to form stable inclusion complexes with cyclodextrins of appropriate size, such as β-cyclodextrin and γ-cyclodextrin. Studies on structurally similar molecules like naproxen, which also contains a naphthalene moiety, have demonstrated the formation of stable 1:1 inclusion complexes with cucurbit researchgate.neturil (CB7), a macrocyclic host. mdpi.com The binding affinity for such complexes can be significant, with a reported log K of 4.66 for the nabumetone/CB7 complex. mdpi.com

Cucurbiturils are another class of macrocyclic host molecules with a hydrophobic cavity and carbonyl-lined portals that can bind a variety of guest molecules. researchgate.net The interactions between cucurbiturils and guests are often driven by a combination of hydrophobic effects and ion-dipole interactions. The potential for this compound to form host-guest complexes with these macrocycles opens up possibilities for its application in areas such as drug delivery and sensing.

The following table summarizes the potential host-guest systems involving this compound:

Host MoleculeCavity CharacteristicsExpected Interaction with this compound
β-Cyclodextrin Truncated cone shape with a hydrophobic cavity.The entire or a significant portion of the this compound molecule can be encapsulated, driven by hydrophobic interactions.
γ-Cyclodextrin Larger cavity size compared to β-cyclodextrin.May accommodate the guest molecule with a different geometry or potentially form higher-order complexes.
Cucurbit[n]urils (e.g., CB7, CB8) Barrel-shaped with a hydrophobic cavity and polar carbonyl portals.Strong binding is anticipated due to hydrophobic effects and potential interactions with the π-system of the guest. researchgate.net

Engineering Long-Range Order in Self-Assembled Structures

The ability to engineer long-range order in the self-assembly of molecules is critical for the development of functional organic materials for applications in electronics and photonics. rsc.org For this compound, achieving long-range order would depend on controlling the non-covalent interactions that guide its assembly on a substrate or in the bulk state.

The formation of self-assembled monolayers (SAMs) on various surfaces is a powerful technique for creating highly ordered two-dimensional structures. rsc.org The choice of substrate and solvent, as well as the concentration of the molecule, can significantly influence the resulting morphology of the self-assembled layer. For instance, studies on the self-assembly of 2,6-naphthalenedicarboxylic acid on graphite (B72142) surfaces have shown the formation of ordered structures commensurate with the substrate. researchgate.net

The design of the molecular structure itself can also be a key factor in promoting long-range order. By introducing specific functional groups, it is possible to enhance or direct the intermolecular interactions. For example, the introduction of long alkyl chains can lead to the formation of lamellar structures, where the aromatic cores are separated by the interdigitated or non-interdigitated alkyl chains.

Key strategies for engineering long-range order in the self-assembly of this compound could include:

StrategyDescriptionExpected Outcome
Substrate Templating Using a crystalline substrate (e.g., highly oriented pyrolytic graphite, noble metals) to guide the molecular assembly.Formation of ordered monolayers with specific orientations relative to the substrate lattice. researchgate.net
Solvent Engineering Varying the solvent to control the solubility and intermolecular interactions of the molecule during the assembly process.Different solvents can lead to different packing arrangements and morphologies of the aggregates.
Molecular Functionalization Modifying the this compound structure with functional groups that promote specific interactions (e.g., hydrogen bonding, long alkyl chains).Enhanced directionality and stability of the self-assembled structure, leading to improved long-range order.
Controlled Deposition Techniques Utilizing methods like spin-coating, drop-casting, or vapor deposition to control the rate and conditions of assembly.The deposition method can influence the kinetics of self-assembly and the resulting film morphology.

By carefully controlling these factors, it is possible to create well-defined, long-range ordered structures of this compound, which is a prerequisite for exploring its potential in advanced material applications.

Design Principles and Structure Activity Relationships in Bioactive Scaffolds

Benzofuran (B130515) as a Privileged Scaffold in Medicinal Chemistry Research

The benzofuran ring system, formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgmdpi.comnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities. rsc.orgrsc.orgrsc.org The structural rigidity and electronic properties of the benzofuran nucleus allow it to serve as a versatile template for designing ligands that can interact with diverse biological targets with high affinity. mdpi.comnih.gov Its capacity for extensive structural modification enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery and development. rsc.orgrsc.org

Exploration of Substitution Patterns and Their Mechanistic Impact

The biological activity of the 2-(naphthalen-2-yl)benzofuran scaffold is highly dependent on the nature and position of substituents on both the benzofuran and naphthalene (B1677914) ring systems. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. mdpi.com

Research on related 2-arylbenzofurans demonstrates that even minor structural modifications can lead to significant changes in potency and selectivity. For instance, in a series of 2-aroyl-benzofuran derivatives, the number and position of methoxy (B1213986) groups on the C-2 aroyl ring were found to be critical for antiproliferative activity. mdpi.com A study on 2-arylbenzofurans isolated from Sesbania grandiflora revealed that the presence of a free hydroxyl group at the C-6 position of the benzofuran ring was important for their antitubercular activity. nih.govunila.ac.id For example, Sesbagrandiflorain B, with a C-6 hydroxyl group, showed greater activity against Mycobacterium tuberculosis than its C-6 methoxy-substituted counterpart, Sesbagrandiflorain A. nih.govunila.ac.id

The electronic nature of the substituents plays a significant role. taylorandfrancis.com Introducing electron-withdrawing or electron-donating groups can alter the electron density of the heterocyclic system, thereby affecting its ability to participate in hydrogen bonding or other non-covalent interactions within a biological target's active site. taylorandfrancis.com In one study, a series of (Z)-benzo[b]furan-2-yl cyanocombretastatins were synthesized, and their anti-leukemic activity was evaluated. The results indicated that the substitution pattern on the C-2 phenyl ring significantly influenced the compounds' potency. mdpi.com

The following table summarizes research findings on the impact of substitution patterns on the biological activity of various 2-arylbenzofuran derivatives, providing insights applicable to the this compound scaffold.

Compound/SeriesSubstitution PatternBiological ActivityResearch Finding
Sesbagrandiflorains A & B Sesbagrandiflorain A: Methoxy at C-6. Sesbagrandiflorain B: Hydroxy at C-6.Antitubercular (M. tuberculosis H37Rv)A free hydroxy group at C-6 enhances activity compared to a methoxy group. nih.govunila.ac.id
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furans Methoxy group at C-6 of the benzofuran skeleton.Antiproliferative (HeLa, A549, etc.)Removal of the C-6 methoxy group led to inactive compounds, demonstrating its essential role in activity. mdpi.com
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans Methyl at C-3, Methoxy at C-6, Amino at C-5.Antiproliferative (L1210, HeLa, etc.)This specific substitution pattern (compound 10h) resulted in the most potent activity in the series, with IC₅₀ values in the low nanomolar range. mdpi.com
2-Aroylbenzofuran derivatives 3',4',5'-trimethoxybenzoyl vs 3',5'-dimethoxybenzoyl at C-2.Antiproliferative (HeLa, A549, etc.)The 3',4',5'-trimethoxy substituted compound (6a) was generally more potent across multiple cell lines than the 3',5'-dimethoxy analogue (6c). mdpi.com

Conformation-Activity Relationships

The three-dimensional conformation of this compound and its derivatives is a critical factor governing their interaction with biological targets. The relative orientation of the naphthalene and benzofuran rings can dictate whether the molecule fits optimally into a binding pocket. Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are instrumental in exploring these relationships. mdpi.com

A study on 58 naturally occurring 2-arylbenzofurans as potential cyclooxygenase-2 (COX-2) inhibitors utilized molecular docking to analyze their binding modes. mdpi.com The analysis revealed that the spatial arrangement and the ability to form specific interactions within the enzyme's active site were key discriminators of inhibitory activity. The docking scores, which reflect the predicted binding affinity, showed a strong correlation with the compounds' structural variations. mdpi.com 3D-QSAR models further highlighted that specific steric and electronic fields around the molecule are crucial for enhanced enzyme inhibition, indicating that the molecule's shape and charge distribution are paramount. mdpi.com

Furthermore, the relationship between the docking scores and the HOMO-LUMO energy gaps of these compounds was evaluated. mdpi.com A positive correlation suggested that the intrinsic reactivity and stability of the compounds, which are related to their conformation and electronic structure, influence their binding mode and biological activity. mdpi.com For the this compound scaffold, the planarity of the fused ring system combined with the rotational freedom around the bond connecting it to the naphthalene moiety allows for various possible conformations. The most stable, low-energy conformation that presents the optimal arrangement of functional groups for interaction with a specific target will likely be the most biologically active form.

Hybrid Molecule Design and Synergistic Effects

Hybrid molecule design is a drug discovery strategy that involves covalently linking two or more pharmacophores to create a single molecule with the potential for enhanced activity or a multi-target profile. nih.govnih.gov The this compound scaffold has been utilized as a core component in the design of such hybrids, aiming for synergistic effects. derpharmachemica.com

One study reported the synthesis of novel hybrid compounds by combining a 2-benzylbenzofuran scaffold with an imidazole (B134444) moiety. nih.gov The results showed that substituting the imidazole ring with a naphthylacyl group led to compound 47 (1-(benzofuran-2-yl(phenyl)methyl)-3-(2-(naphthalen-2-yl)-2-oxoethyl)-1H-benzo[d]imidazol-3-ium), which was one of the most potent derivatives against several human tumor cell lines, exhibiting selective cytotoxicity. nih.gov This suggests a synergistic interaction between the benzofuran-naphthalene core and the benzimidazole (B57391) portion of the hybrid.

Another research effort used a naphthalen-benzofuran chalcone (B49325) as a precursor to synthesize a variety of heterocyclic hybrids, including pyrazole (B372694), isoxazole, thiazole, and pyrimidine (B1678525) derivatives. derpharmachemica.com For instance, reacting the chalcone with thiourea (B124793) led to the formation of a pyrimidine-2-thione derivative, while reaction with malononitrile (B47326) produced a pyran-based hybrid, 2-Amino-6-(naphthalen-2-yl)-4-(5-((3-(trifluoromethyl)phenyl)diazenyl)benzofuran-2-yl)-4H-pyran-3-carbonitrile. derpharmachemica.com The resulting complex molecules were evaluated for antiviral and antitumor activities, demonstrating the utility of the core scaffold in generating diverse and biologically active chemical entities. derpharmachemica.com

A more recent strategy involves the fusion of pharmacophores to create potential dual-target inhibitors. Researchers designed hybrids of 2-aroylbenzofuran (a tubulin inhibitor scaffold) and hydroxamic acids (a histone deacetylase (HDAC) inhibitor pharmacophore). mdpi.comnih.gov This approach was based on the known synergism between microtubule-targeting agents and HDAC inhibitors. The resulting hybrid molecules were tested for both antiproliferative activity and specific inhibition of tubulin and HDAC6. nih.gov This highlights a rational design approach where the benzofuran scaffold serves as a foundation for building multi-functional therapeutic agents.

Investigation of Molecular Targets and Binding Modes (Mechanistic)

Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanism of action. Research has shown that the 2-arylbenzofuran scaffold can interact with a variety of important biological targets, including enzymes and proteins involved in cell proliferation and signaling. taylorandfrancis.com

Cyclooxygenase-2 (COX-2): Molecular modeling studies have identified COX-2 as a potential target for 2-arylbenzofurans. mdpi.com Docking simulations showed that these compounds could fit within the enzyme's active site, a key target for anti-inflammatory drugs. The binding mode involves hydrophobic interactions and potentially hydrogen bonds, depending on the substituents. The extended aromatic system of a 2-naphthyl substituent would be expected to form favorable interactions within the hydrophobic channel of the COX-2 active site. mdpi.com

Tubulin: A significant body of research points to tubulin as a primary target for many anticancer benzofuran derivatives. taylorandfrancis.commdpi.comnih.gov These compounds can inhibit tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis. nih.gov The binding often occurs at the colchicine (B1669291) binding site. SAR studies of 2-aroylbenzofurans showed that the 3',4',5'-trimethoxybenzoyl group is a key feature for potent tubulin inhibition, and molecular docking confirmed their binding mode within the colchicine site of tubulin. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling pathways and a validated target for type 2 diabetes. Several naturally occurring 2-arylbenzofurans have been reported to inhibit PTP1B activity. researchgate.net Docking studies have predicted that these compounds can bind to either the catalytic site or an allosteric site of the enzyme, preventing it from performing its function. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key protein kinase involved in cell cycle regulation, and its inhibition is a strategy for cancer therapy. Novel hybrid molecules incorporating a benzofuran scaffold have been designed as type II CDK2 inhibitors. tandfonline.com Molecular docking simulations were used to confirm the binding pattern of these inhibitors within the kinase domain, rationalizing their structure-activity relationships and potent inhibitory activity. tandfonline.com

Compound Class / DerivativeMolecular TargetMechanism / Binding Mode
2-Arylbenzofurans Cyclooxygenase-2 (COX-2)Binds within the enzyme active site, primarily through hydrophobic interactions. mdpi.com
2-Aroylbenzofurans TubulinInhibits tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest. mdpi.comnih.gov
2-Arylbenzofurans (e.g., from Morus alba) Protein Tyrosine Phosphatase 1B (PTP1B)Inhibits enzyme activity by binding to the allosteric or catalytic site. researchgate.net
3-(Piperazinylmethyl)benzofuran Hybrids Cyclin-Dependent Kinase 2 (CDK2)Act as type II inhibitors, binding to the kinase domain. tandfonline.com
Benzofuran Acylhydrazones Lysine-Specific Demethylase 1 (LSD1)Exhibit potent inhibitory activity against the enzyme. taylorandfrancis.com

Advanced Cellular Mechanism Studies (Non-Clinical)

Beyond identifying a molecular target, advanced non-clinical studies investigate the downstream cellular consequences of the compound's action. For derivatives of the 2-(aryl)benzofuran scaffold, these studies have confirmed their effects on fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis). tandfonline.com

In studies of benzofuran derivatives designed as tubulin inhibitors, treatment of cancer cells led to a significant accumulation of cells in the G2/M phase of the cell cycle. tandfonline.com This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Unable to complete mitosis, the cells are ultimately driven into apoptosis. tandfonline.com

The induction of apoptosis has been confirmed using techniques such as the Annexin V-FITC apoptosis assay. tandfonline.com For example, treatment of pancreatic cancer cells (Panc-1) with potent 3-(piperazinylmethyl)benzofuran derivatives led to a dramatic increase in the percentage of apoptotic cells compared to untreated controls. tandfonline.com The flow cytometry results showed a significant rise in both early and late apoptotic cell populations, verifying that the antiproliferative effect of these compounds is mediated through the induction of physiological apoptosis and not just necrotic cell death. tandfonline.com These cellular mechanism studies provide crucial evidence for the therapeutic potential of the benzofuran scaffold and guide the further development of compounds like this compound for diseases such as cancer.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

While classical methods for benzofuran (B130515) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access 2-(naphthalen-2-yl)benzofuran and its derivatives. Key areas of development include:

Green Chemistry Approaches: The use of ultrasound- and microwave-assisted organic synthesis represents a significant step towards greener chemical processes. nih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov Future work could optimize these techniques for the synthesis of naphthalenyl-benzofurans.

Catalytic C-H Activation/Annulation: Direct C-H bond activation and annulation strategies are at the forefront of modern organic synthesis. Developing catalytic systems (e.g., using palladium, rhodium, or copper) that can directly couple substituted phenols with naphthalenyl alkynes would provide a highly atom-economical route to the desired scaffold.

Domino and One-Pot Reactions: Multi-component and domino reaction sequences that assemble the final product from simple starting materials in a single operation are highly desirable. A reported one-pot, two-step procedure for synthesizing 2-(5-phenylindol-3-yl)benzimidazoles, which combines cyclocondensation with a subsequent Suzuki coupling, could serve as a blueprint for developing similar efficient strategies for this compound. rsc.org

Flow Chemistry Synthesis: Continuous flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting existing batch syntheses or developing new routes amenable to flow conditions could facilitate the large-scale production of this compound for various applications.

Novel Cyclization Strategies: The development of new methods for constructing the benzofuran ring, such as the [4+1] cycloaddition of in-situ generated ortho-quinone methides with isocyanides, offers new pathways to functionalized benzofurans. nih.gov Exploring the applicability of such novel cycloadditions to precursors bearing a naphthalene (B1677914) group is a promising research direction. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of functional molecules. For this compound, future computational efforts are expected to focus on:

Predicting Photophysical and Electronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key properties like HOMO-LUMO energy gaps, absorption and emission spectra, and charge transport characteristics. jetir.orgacs.org This allows for the in-silico screening of virtual libraries of derivatives to identify candidates with optimal electronic properties for applications in organic electronics. jetir.org For instance, DFT has been used to explore the molecular properties of 7-methoxy-benzofuran-2-carboxylic acid, suggesting favorable nonlinear optical (NLO) futures based on its calculated HOMO-LUMO gap. jetir.org

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. mdpi.com By pooling data from various structurally diverse ligands, these models can predict the binding affinity for specific biological targets, such as protein kinases or receptors, guiding the synthesis of more potent and selective therapeutic agents. mdpi.comnih.gov

Molecular Docking and Binding Mode Analysis: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound bind to the active sites of target proteins. nih.govnih.govijper.org This provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, which is crucial for designing compounds with improved affinity and selectivity. nih.gov Such studies have been performed for benzofuran hybrids as potential PI3K/VEGFR2 inhibitors. nih.gov

Simulating Excited-State Dynamics: Understanding the behavior of molecules in their excited state is critical for applications in photonics and electronics. Advanced computational methods can simulate excited-state dynamics, providing information on processes like internal conversion, intersystem crossing, and fluorescence, which are essential for designing efficient light-emitting materials or photosensitizers.

Table 1: Computational Methods in Benzofuran Research

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Understanding chemical reactivity and NLO propertiesHOMO-LUMO energy gap, polarizability, hyperpolarizability jetir.org
Molecular DockingPredicting binding interactions with biological targetsBinding modes, hydrogen bond interactions nih.govnih.govijper.org
QSAR ModelingPredicting biological activity from molecular structureBinding affinity (pKi) mdpi.com
TD-DFTStudying electronic and optical propertiesAbsorption/emission spectra, excited states acs.org

Integration with Emerging Technologies

The unique conjugated structure of this compound makes it a promising candidate for integration into various emerging technologies, particularly in the field of organic electronics.

Organic Field-Effect Transistors (OFETs): Solution-processable small molecules are highly sought after for fabricating flexible and low-cost OFETs. Research on squaraine dyes incorporating benzofuran and benzothiophene (B83047) has demonstrated their potential as active semiconducting molecules. acs.orgnih.gov Future studies could explore this compound and its derivatives as the active layer in OFETs, aiming to achieve high charge-carrier mobilities. acs.orgnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of some polycyclic aromatic hydrocarbons make them suitable for OLED applications. researchgate.net Benzofuran-containing conjugated systems are known to be useful in organic LEDs, sometimes serving as high triplet energy host materials. jetir.org this compound could be investigated as a blue-emitting material or as a host for phosphorescent dopants in next-generation OLED displays and lighting.

Organic Solar Cells (OSCs): The development of novel donor and acceptor materials is crucial for improving the efficiency of OSCs. The D–A–D (Donor-Acceptor-Donor) molecular structure is a common design principle. acs.orgnih.gov By appropriate functionalization, the this compound core could be engineered to act as either a donor or an acceptor component in bulk heterojunction solar cells.

Sensors and Bio-imaging: The fluorescence properties of the scaffold could be harnessed to develop chemosensors for detecting specific ions or molecules. Furthermore, by attaching specific targeting moieties, fluorescent derivatives could be used as probes for bio-imaging applications, allowing for the visualization of specific cellular structures or processes.

Exploration of New Application Domains

Beyond established areas, the this compound scaffold holds potential for exploration in several new and interdisciplinary application domains.

Photolabile Protecting Groups: Benzoin-type molecules have been investigated as photolabile protecting groups, which can be cleaved with light to release a target molecule. sfu.ca The photochemical properties of a derivative, 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran, have been studied in this context. sfu.ca Further research could develop this compound-based "cages" for the light-triggered release of drugs or biological effectors, enabling precise spatiotemporal control.

Targeted Cancer Therapy: Benzofuran derivatives have shown significant potential as anticancer agents by targeting various pathways. nih.govmdpi.com For instance, hybrids of benzofuran have been designed as dual PI3K/VEGFR2 inhibitors and as EGFR inhibitors for non-small-cell lung cancer. nih.govmdpi.com Future research could focus on synthesizing and evaluating this compound derivatives for their activity against specific cancer-related targets.

Neuromodulatory Agents: The benzofuran core is present in compounds designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which are promising for the treatment of neuropathic pain. nih.gov Given the structural diversity of CB2 ligands, the this compound framework could be explored as a new scaffold for developing novel modulators of the endocannabinoid system or other neurological targets.

Antimicrobial and Antiviral Agents: The benzofuran moiety is a component of numerous compounds with demonstrated antimicrobial and antiviral activities. ijper.orgresearchgate.netresearchgate.net The fusion with a naphthalene ring could lead to compounds with novel or enhanced activity against drug-resistant bacteria or viruses. For example, a chalcone (B49325) bearing both naphthalene and benzofuran rings was used to synthesize heterocycles evaluated for antiviral activity against Hepatitis A. researchgate.net

Q & A

Q. Critical Steps :

  • Strict control of reaction temperature during coupling steps to avoid byproducts.
  • Post-synthesis characterization via 1H^1H-NMR and LC-MS to confirm regioselectivity and rule out positional isomers .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the benzofuran and naphthalene rings. Aromatic proton signals between δ 7.0–8.5 ppm are characteristic .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode provides exact mass confirmation (e.g., [M+H]+^+ at m/z 273.1024 for C18_{18}H13_{13}O+^+) .
  • UV-Vis Spectroscopy : Absorption maxima near 280–320 nm indicate π→π* transitions in the fused aromatic system .

Advanced: How can structural modifications enhance selectivity in anticancer applications?

Answer:

  • Substituent Optimization :
    • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at the benzofuran 5-position improve selectivity for breast cancer cell lines (e.g., MDA-MB-231) by modulating electron density and binding to kinase targets .
    • Hydrophobic Moieties : Adding methyl or ethyl groups to the naphthalene ring enhances membrane permeability, as shown in cytotoxicity assays (IC50_{50} values < 10 μM) .
  • In Silico Screening : Molecular docking with EGFR or HER2 receptors identifies derivatives with higher binding affinity. MD simulations (50 ns) validate stability of ligand-receptor complexes .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Use ISO-certified cell banks and replicate experiments ≥3 times .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess bioactivation or detoxification pathways, which may explain divergent in vivo results .
  • Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Basic: What are the primary research applications of this compound derivatives?

Answer:

  • Anticancer Agents : Selective inhibition of topoisomerase IIα and induction of apoptosis in solid tumors .
  • Fluorescent Probes : Substituents like formyl groups enable conjugation with proteins (e.g., ConA) for tracking cellular uptake via fluorescence microscopy (λex_{ex}em_{em} = 350/450 nm) .
  • Coordination Chemistry : The naphthalene moiety acts as a ligand for transition metals (e.g., Ru(II) or Pt(II)) in catalytic studies .

Advanced: What computational tools predict interactions with biological targets?

Answer:

  • Docking Software : AutoDock Vina or Schrödinger Maestro to screen against PDB-deposited targets (e.g., 3ERT for estrogen receptors). Use ChemPLP scoring for accuracy .
  • QSAR Models : 2D descriptors (e.g., LogP, polar surface area) correlate with cytotoxicity. Random forest algorithms achieve >80% prediction accuracy for IC50_{50} values .
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize candidates .

Advanced: How can optical properties be modulated for imaging applications?

Answer:

  • Substituent Effects : Electron-donating groups (e.g., -NH2_2) red-shift absorption/emission by stabilizing excited states. For example, 5-amino derivatives show λem_{em} shifts of +20 nm .
  • Protein Conjugation : Covalent linkage to ConA via aldehyde-functionalized benzofurans enhances quantum yield (Φ from 0.2 to 0.4) and reduces photobleaching .
  • Nonlinear Optics (NLO) : Hyper-Rayleigh scattering measures first hyperpolarizability (β), with nitro derivatives exhibiting β values >100 × 1030^{-30} esu, suitable for two-photon imaging .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2 mL methanol, dry under N2_2, and reconstitute in 100 μL acetonitrile .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 273→255 (quantifier) and 273→237 (qualifier) .
  • Validation : Spike recovery (85–115%) and LOQ (0.1 ng/mL) ensure reliability in plasma or tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.